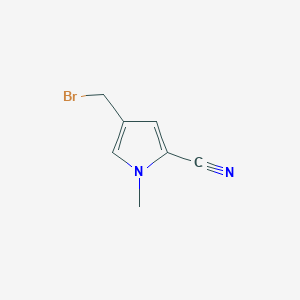
4-(Bromomethyl)-1-methyl-1H-pyrrole-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-1-methyl-1H-pyrrole-2-carbonitrile, also known as BMPCN, is a chemical compound that has been widely used in scientific research applications. It is a pyrrole-based compound that has a carbonitrile functional group and a bromomethyl substituent. BMPCN has been found to exhibit various biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, biochemistry, and neuroscience.
Aplicaciones Científicas De Investigación
a. Fluorescent Probes: Boronic acids can act as receptors for specific analytes due to their interactions with cis-diols. In sensing applications, they are often incorporated into fluorescent probes. These probes enable rapid detection of chemical substances of interest and facilitate the study of physiological and pathological processes .
b. Homogeneous Assays and Heterogeneous Detection: Boronic acids interact with diols and strong Lewis bases (such as fluoride or cyanide anions). This interaction allows their use in both homogeneous assays (where detection occurs within the bulk sample) and heterogeneous detection (at the interface of the sensing material). Researchers have explored their utility in detecting various analytes .
c. Protein Manipulation and Cell Labeling: The interaction of boronic acids with proteins has seen significant growth. Researchers have used boronic acids for protein manipulation and cell labeling. These applications have implications in fields such as proteomics and cell biology.
d. Electrophoresis of Glycated Molecules: Boronic acids have been employed in electrophoresis techniques to separate and analyze glycated molecules. This is particularly relevant in studying glycosylation patterns and glycoproteins.
e. Microparticles and Analytical Methods: Boronic acids serve as building blocks for microparticles used in analytical methods. These particles can selectively capture specific analytes, making them valuable in biosensors and diagnostic assays.
f. Controlled Release of Insulin: In polymer science, boronic acids have been incorporated into materials for the controlled release of insulin. This application has implications in drug delivery and diabetes management.
Other Applications
Apart from sensing, boronic acids find use in several other areas:
a. Therapeutics: Boronic acids have been explored for their therapeutic potential. While this field extends beyond 4-(Bromomethyl)-1-methyl-1H-pyrrole-2-carbonitrile specifically, it’s worth noting that boronic acids play a role in drug development and disease treatment.
b. Separation Technologies: Researchers have utilized boronic acids in separation techniques, especially in carbohydrate chemistry and glycobiology. Their ability to selectively bind to diols allows for effective separation and analysis of complex mixtures.
c. Protection and Activation: Boronic acids are used to protect and activate functional groups during organic synthesis. Their reversible interactions with diols make them valuable tools in synthetic chemistry.
Propiedades
IUPAC Name |
4-(bromomethyl)-1-methylpyrrole-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c1-10-5-6(3-8)2-7(10)4-9/h2,5H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDSGNKDUNGPNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C#N)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-1-methyl-1H-pyrrole-2-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{[3-(Trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2437969.png)
![Ethyl 2-[(oxolan-2-ylmethyl)amino]acetate](/img/structure/B2437970.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2437972.png)
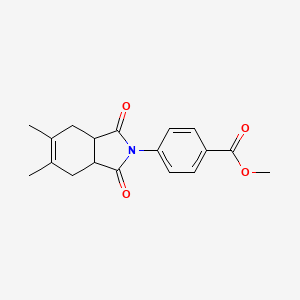
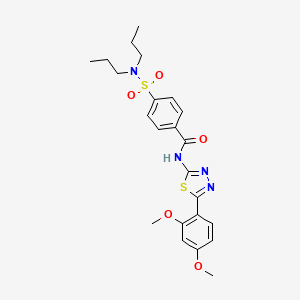
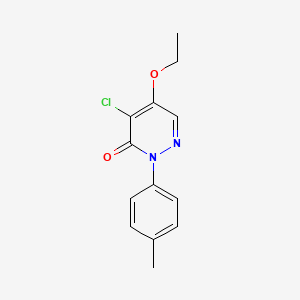


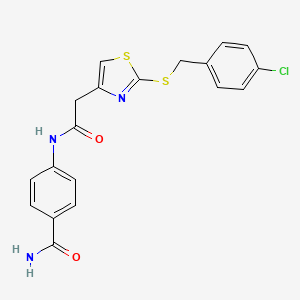
![N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2437984.png)
![N-(4-((7-chloro-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)phenyl)furan-2-carboxamide](/img/structure/B2437985.png)
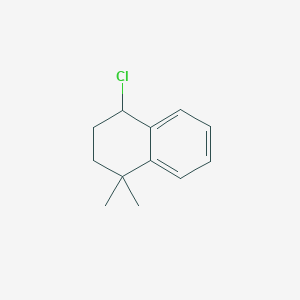
![N-(benzo[d]thiazol-5-yl)-2-fluorobenzamide](/img/structure/B2437987.png)
![N-(5-chloro-2-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2437989.png)